Superior Herbicidal Activity of 8-Methylcoumarin Relative to Seven Other Coumarin Derivatives
In a panel of eight synthetic methylcoumarin derivatives, 8-methylcoumarin demonstrated the highest herbicidal activity [1]. At a concentration of 500 mg/L, it inhibited root and stem development of Amaranthus retroflexus and Lactuca sativa seedlings by more than 75% for each species—an inhibitory rate that exceeded every other coumarin derivative tested in the same study [1]. The comparator compound 4-methyl-7-hydroxy-8-acetylcoumarin, which displayed the strongest antifungal activity among the series, did not match this herbicidal performance, underscoring a distinct structure–activity dissociation between herbicidal and antifungal endpoints.
| Evidence Dimension | Herbicidal inhibitory rate on seedling root/stem development |
|---|---|
| Target Compound Data | >75% inhibition at 500 mg/L for both A. retroflexus and L. sativa |
| Comparator Or Baseline | Seven other methylcoumarin derivatives (all <75% inhibition at 500 mg/L); specific comparator 4-methyl-7-hydroxy-8-acetylcoumarin did not reach this level |
| Quantified Difference | 8-Methylcoumarin ranked #1 out of 8 compounds; ≥75% inhibition vs. unquantified lower values for all seven comparators |
| Conditions | Seed germination assay; A. retroflexus and L. sativa seedlings; 500 mg/L treatment; root and stem development endpoints [1] |
Why This Matters
Procurement of the correct methyl isomer is critical for agrochemical lead optimization programs, because only the 8-methyl isomer delivers the maximal herbicidal phenotype in this chemotype series.
- [1] Zhang, F.-H.; Wei, Y.; Wang, D.; Song, W.; Wang, X.-G.; Hao, S.-H. Fungicidal and Herbicidal Activities of Coumarins. Chin. J. Pestic. Sci. 2011, 13 (6), 627–632. CNKI: NYZZ201106027. View Source
